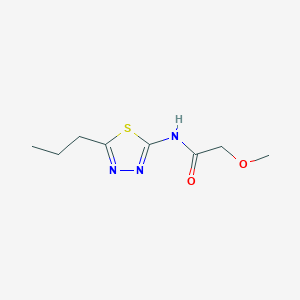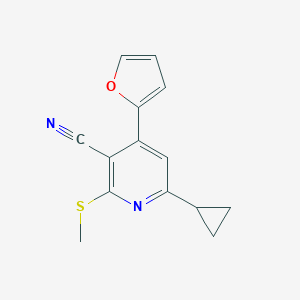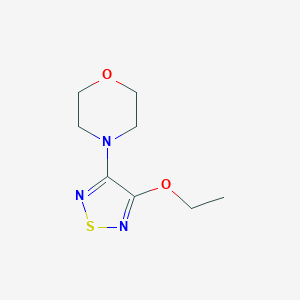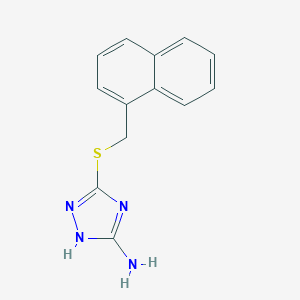![molecular formula C13H19N3OS B255851 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine](/img/structure/B255851.png)
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine, also known as EBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBS is a benzimidazole derivative that has a unique structure with a thiol group and an amine group, making it a versatile molecule for various chemical reactions.
Mechanism Of Action
The mechanism of action of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine in various applications is not fully understood. However, in medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death process. 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has also been shown to inhibit the growth of fungi by disrupting the cell wall synthesis process.
Biochemical And Physiological Effects
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to have various biochemical and physiological effects, depending on the application. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been shown to induce apoptosis in cancer cells, leading to cell death. 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has also been shown to inhibit the growth of fungi by disrupting the cell wall synthesis process. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a building block for the synthesis of new polymers with unique properties.
Advantages And Limitations For Lab Experiments
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has several advantages for lab experiments, including its ease of synthesis and versatility for various chemical reactions. However, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine also has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be further studied for its potential as an anticancer agent and as a potential treatment for Alzheimer's disease. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be used as a building block for the synthesis of new materials with unique properties. In catalysis, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine could be further studied as a ligand for the synthesis of new metal complexes with potential applications in organic synthesis.
Synthesis Methods
The synthesis of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine involves a multi-step process that includes the reaction of 2-aminomethylpyridine with 6-ethoxy-1H-benzimidazole-2-thiol in the presence of a base, followed by the alkylation of the resulting intermediate with dimethyl sulfate. The final product is obtained after purification using chromatography techniques.
Scientific Research Applications
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicinal chemistry. In material science, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a building block for the synthesis of new polymers with unique properties. In catalysis, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been used as a ligand for the synthesis of new metal complexes with potential applications in organic synthesis. In medicinal chemistry, 2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine has been studied for its potential as an anticancer agent, antifungal agent, and as a potential treatment for Alzheimer's disease.
properties
Product Name |
2-[(6-Ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethan-1-amine |
|---|---|
Molecular Formula |
C13H19N3OS |
Molecular Weight |
265.38 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H19N3OS/c1-4-17-10-5-6-11-12(9-10)15-13(14-11)18-8-7-16(2)3/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) |
InChI Key |
YACRMCQSDPKEJH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)



![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)
![(6E)-4-nitro-6-[(2-phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B255800.png)
![5-chloro-2-[(4-methylbenzyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B255802.png)

![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255805.png)